Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid
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Overview
Description
Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid: is a chemical compound with the molecular formula C27H31NO4 and a molecular weight of 433.55 g/mol . It is commonly used in peptide synthesis as a protecting group for the amino group of amino acids . The compound is characterized by its white powder form and a melting point range of 165-174°C .
Scientific Research Applications
Chemistry: Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for the amino group . It helps in the stepwise construction of peptides by preventing unwanted side reactions .
Biology and Medicine: In biological research, the compound is used to synthesize peptide-based drugs and biomolecules . It is also employed in the development of peptide-based vaccines and diagnostic tools .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide therapeutics . It is also utilized in the synthesis of complex organic molecules for various applications .
Mechanism of Action
The primary mechanism of action for Fmoc compounds lies in their ability to form hydrogen bonds with other molecules . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid typically involves the reaction of 4-cyclohexyl-piperidine-4-carboxylic acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a solution of 20% piperidine in N,N-dimethylformamide (DMF).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Deprotection: Removal of the Fmoc group yields the free amine.
Substitution: Formation of substituted piperidine derivatives.
Comparison with Similar Compounds
- Fmoc-4-(4-chlorophenyl)-piperidine-4-carboxylic acid .
- Fmoc-4-(4-methoxyphenyl)-piperidine-4-carboxylic acid .
Comparison: Fmoc-4-cyclohexyl-piperidine-4-carboxylic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other Fmoc-protected piperidine derivatives . This uniqueness makes it particularly useful in the synthesis of peptides with specific structural and functional requirements .
Properties
IUPAC Name |
4-cyclohexyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO4/c29-25(30)27(19-8-2-1-3-9-19)14-16-28(17-15-27)26(31)32-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,19,24H,1-3,8-9,14-18H2,(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMKHBWXFHVDEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589221 |
Source
|
Record name | 4-Cyclohexyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882847-21-4 |
Source
|
Record name | 1-(9H-Fluoren-9-ylmethyl) 4-cyclohexyl-1,4-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882847-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyclohexyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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